molecular formula C10H11BrFN B13924478 1-(4-Bromo-2-fluorophenyl)pyrrolidine

1-(4-Bromo-2-fluorophenyl)pyrrolidine

Cat. No.: B13924478
M. Wt: 244.10 g/mol
InChI Key: GTSNEXSGYZYFOT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-2-fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the phenyl ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and pyrrolidine.

    Reaction Conditions: The reaction between 4-bromo-2-fluoroaniline and pyrrolidine is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present in the molecule. For example, the pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new pharmacophores and the development of potential drug candidates.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Bromo-4-fluorophenyl)pyrrolidine: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical properties and reactivity.

    1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: This compound features a cyclopropane ring instead of a pyrrolidine ring, resulting in different steric and electronic effects.

    1-(5-Bromo-2-fluorophenyl)-1-ethanone: This compound contains a ketone functional group, which significantly alters its reactivity compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

GTSNEXSGYZYFOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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